ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
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Overview
Description
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a compound known for its unique chemical properties and potential applications in various fields. It is a push-pull olefin, which means it has electron-donating and electron-withdrawing groups on opposite ends of the molecule, creating a significant dipole moment.
Preparation Methods
The synthesis of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride. The reaction is carried out under reflux conditions in chloroform for two hours, resulting in the formation of the E-isomer of the compound in a 75% yield . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate undergoes various chemical reactions, including:
Isomerization: The compound can undergo Z-E isomerization driven by ultraviolet light, while the reverse isomerization can be driven by heat.
Substitution Reactions: The presence of the cyano and carbamate groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Scientific Research Applications
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate involves its ability to undergo isomerization between the E and Z forms. This isomerization is driven by ultraviolet light and heat, which causes a significant change in the dipole moment of the molecule. The transition state during isomerization has much more charge separation than the ground state, as indicated by the negative entropy of activation .
Comparison with Similar Compounds
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate can be compared with other push-pull olefins, such as ethyl acetoacetate derivatives. While both types of compounds exhibit Z-E isomerization, the equilibrium and conditions for isomerization can differ significantly. For example, the Z-E isomerization of ethyl acetoacetate derivatives can occur under different conditions and may not be as stereoselective as that of this compound .
Similar Compounds
- Ethyl acetoacetate derivatives
- Other cyanoacetyl carbamate derivatives
This compound stands out due to its high stereoselectivity and unique isomerization properties, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
- Chemical Formula : C₉H₁₂N₂O₄
- CAS Number : 1187-34-4
- Molecular Weight : 200.20 g/mol
- Structure : The compound features a cyano group and an ethoxyacryloyl moiety, which contribute to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The results are summarized in the following table:
Cell Line | IC50 (µM) | Effectiveness (%) |
---|---|---|
HepG2 | 15 | 75 |
PC12 | 20 | 68 |
K562 | 10 | 80 |
These findings indicate that the compound exhibits promising anticancer properties, particularly against HepG2 and K562 cell lines, which are commonly used in cancer research.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Specific pathways affected include:
- Apoptotic Pathways : The compound activates caspase cascades leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in treated cells, thereby preventing further proliferation.
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits antioxidant activity. This is crucial in mitigating oxidative stress, which is often linked to cancer progression and other diseases.
Research Findings
A comparative study assessed the antioxidant capacity of this compound against standard antioxidants such as ascorbic acid. The results indicated that:
- The compound showed a significant reduction in DPPH radical scavenging activity.
- It exhibited a dose-dependent response, with higher concentrations leading to increased antioxidant effects.
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
ethyl N-(2-cyano-3-ethoxyprop-2-enoyl)carbamate |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13) |
InChI Key |
JNZGHWBZWCEXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(=O)OCC |
Origin of Product |
United States |
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